molecular formula C7H10N2O B1627450 3-(Pyrazin-2-yl)propan-1-ol CAS No. 169339-30-4

3-(Pyrazin-2-yl)propan-1-ol

Cat. No.: B1627450
CAS No.: 169339-30-4
M. Wt: 138.17 g/mol
InChI Key: AUHFPNHHMKJGJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Pyrazin-2-yl)propan-1-ol involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the pyrazine-propanol structure.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve multi-step processes that include the preparation of intermediate compounds such as pyrazine-substituted prop-2-yn-1-ols. These intermediates are then subjected to further reactions to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming pyrazine-substituted aldehydes or ketones.

    Reduction: The compound can be reduced to form pyrazine-substituted alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions include pyrazine-substituted aldehydes, ketones, alkanes, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)propan-1-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-pyrazin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHFPNHHMKJGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569792
Record name 3-(Pyrazin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169339-30-4
Record name 3-(Pyrazin-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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